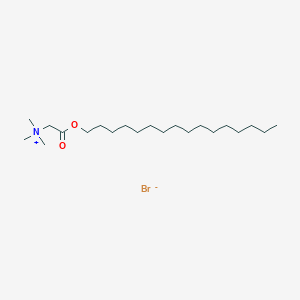![molecular formula C9H15NO4 B12566838 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane CAS No. 158380-48-4](/img/structure/B12566838.png)
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane typically involves the reaction of 2-methyl-3-nitroprop-2-en-1-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to efficient production of this compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives or oxides.
Reduction: Amines or hydroxylamines are common products.
Substitution: Various substituted oxane derivatives can be formed.
Scientific Research Applications
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane involves its interaction with molecular targets through its nitro and oxane groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phenyl-2-nitropropene: Shares the nitro group but differs in the aromatic ring structure.
2-Methyl-3-nitroprop-2-en-1-ol: Similar in structure but lacks the oxane ring.
N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium: Contains similar functional groups but differs in overall structure.
Uniqueness
2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane is unique due to its combination of a nitro group and an oxane ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
158380-48-4 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(2-methyl-3-nitroprop-2-enoxy)oxane |
InChI |
InChI=1S/C9H15NO4/c1-8(6-10(11)12)7-14-9-4-2-3-5-13-9/h6,9H,2-5,7H2,1H3 |
InChI Key |
ZINSJUMOAGXXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C[N+](=O)[O-])COC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
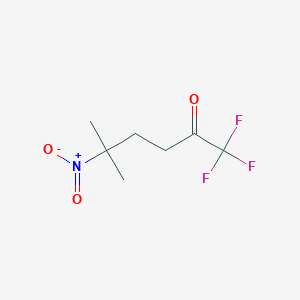
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
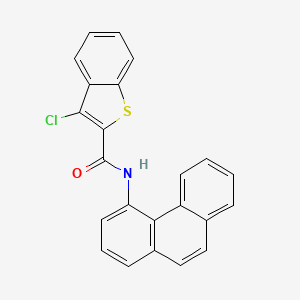
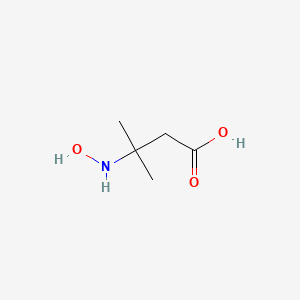
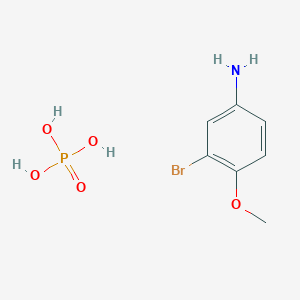
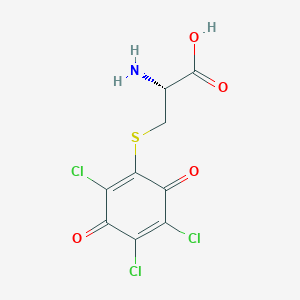

![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
